Cas no 2092390-05-9 (methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate)

Methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a piperidinyl group and a methyl ester functionality. This structure confers versatility in medicinal chemistry and pharmaceutical research, particularly as a building block for the synthesis of bioactive molecules. The presence of both the piperidine and ester moieties enhances its potential as an intermediate for drug discovery, enabling further functionalization. Its well-defined chemical properties and stability under standard conditions make it suitable for use in diverse synthetic applications. The compound’s balanced lipophilicity and molecular weight also contribute to its utility in optimizing pharmacokinetic profiles in lead compound development.
methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate structure
2092390-05-9 structure
Product Name:methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate
CAS No:2092390-05-9
MF:C11H17N3O2
MW:223.271582365036
CID:5830873
PubChem ID:131322386
Update Time:2025-11-06

methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-methyl-4-(4-piperidinyl)-1H-pyrazole-3-carboxylate
    • methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate
    • EN300-1741577
    • 2092390-05-9
    • Inchi: 1S/C11H17N3O2/c1-14-7-9(8-3-5-12-6-4-8)10(13-14)11(15)16-2/h7-8,12H,3-6H2,1-2H3
    • InChI Key: ZUWGZDGWIPSPFT-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C2CCNCC2)C(C(OC)=O)=N1

Computed Properties

  • Exact Mass: 223.132076794g/mol
  • Monoisotopic Mass: 223.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 357.4±42.0 °C(Predicted)
  • pka: 9.96±0.10(Predicted)

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Additional information on methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate

Comprehensive Overview of Methyl 1-Methyl-4-(Piperidin-4-yl)-1H-Pyrazole-3-Carboxylate (CAS No. 2092390-05-9)

Methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate (CAS No. 2092390-05-9) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a piperidine moiety, which is a common pharmacophore in drug discovery due to its ability to modulate biological activity. The compound's ester functional group further enhances its versatility, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in central nervous system (CNS) drug development, given the piperidine ring's prevalence in neuroactive compounds.

The growing interest in methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate aligns with the broader trend of optimizing heterocyclic scaffolds for improved drug efficacy and selectivity. Recent studies highlight its role in targeting G-protein-coupled receptors (GPCRs), a hot topic in precision medicine. As the pharmaceutical industry shifts toward personalized therapies, compounds like this are being investigated for their potential to address unmet medical needs in neurological disorders and metabolic diseases. Its carboxylate ester group also makes it a candidate for prodrug strategies, a trending approach to enhance bioavailability.

From a synthetic chemistry perspective, CAS No. 2092390-05-9 exemplifies the convergence of medicinal chemistry and green chemistry. With sustainability becoming a priority, researchers are evaluating eco-friendly synthetic routes for such intermediates. The compound's pyrazole-piperidine hybrid structure is also relevant to catalysis research, where it may serve as a ligand for transition-metal catalysts. This dual applicability in drug discovery and catalytic processes underscores its interdisciplinary importance.

In the context of AI-driven drug design, methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate has been featured in computational studies predicting ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). These in silico analyses are critical for accelerating hit-to-lead optimization, a frequent search query among chemists. Additionally, its structural similarity to known kinase inhibitors has sparked investigations into its potential for cancer therapeutics, aligning with the surge in oncology-related research.

The compound's nomenclature, particularly the 1H-pyrazole-3-carboxylate segment, reflects its classification within the broader family of nitrogen-containing heterocycles. These motifs are pivotal in fragment-based drug discovery, another trending topic in pharmaceutical R&D. Furthermore, its methyl ester group offers synthetic flexibility, enabling derivatization for structure-activity relationship (SAR) studies. Such studies are frequently searched by academics and industry professionals aiming to optimize bioactive molecules.

As regulatory agencies emphasize safety-by-design, the physicochemical properties of CAS No. 2092390-05-9 are under scrutiny. Its logP and aqueous solubility data are often queried in databases, reflecting the demand for drug-likeness metrics. The compound's molecular weight and hydrogen bond acceptors/donors also comply with Lipinski's Rule of Five, a key consideration in oral drug development.

In summary, methyl 1-methyl-4-(piperidin-4-yl)-1H-pyrazole-3-carboxylate represents a multifaceted compound with applications spanning drug discovery, catalysis, and computational chemistry. Its relevance to GPCR-targeted therapies and sustainable synthesis positions it at the forefront of contemporary research. As scientific inquiries increasingly focus on structure-based design and AI-aided molecular optimization, this compound is poised to remain a subject of intense study.

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